molecular formula C10H14O4 B585674 3,4,5-Trimethoxybenzyl-d9 Alcohol CAS No. 1219805-74-9

3,4,5-Trimethoxybenzyl-d9 Alcohol

Cat. No.: B585674
CAS No.: 1219805-74-9
M. Wt: 207.273
InChI Key: QPHLRCUCFDXGLY-GQALSZNTSA-N
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Description

3,4,5-Trimethoxybenzyl-d9 Alcohol is a deuterated derivative of 3,4,5-Trimethoxybenzyl alcohol. This compound is characterized by the presence of three methoxy groups attached to a benzyl alcohol structure, with deuterium atoms replacing the hydrogen atoms. The molecular formula is C10H5D9O4, and it is primarily used in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzyl-d9 Alcohol typically involves the deuteration of 3,4,5-Trimethoxybenzyl alcohol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized reactors and catalysts ensures efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps such as distillation and crystallization are employed.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzyl-d9 Alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4,5-Trimethoxybenzaldehyde.

    Reduction: Reduction reactions can convert it to this compound derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: 3,4,5-Trimethoxybenzaldehyde.

    Reduction: Various deuterated alcohol derivatives.

    Substitution: Substituted benzyl alcohols with different functional groups.

Scientific Research Applications

3,4,5-Trimethoxybenzyl-d9 Alcohol is widely used in scientific research due to its deuterated nature, which makes it valuable in:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.

    Medicine: Investigated for its potential in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of deuterated compounds for various applications, including materials science and environmental studies.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxybenzyl-d9 Alcohol involves its interaction with molecular targets through its methoxy and deuterated groups. The deuterium atoms provide stability and resistance to metabolic breakdown, making it an ideal candidate for tracing studies. The methoxy groups facilitate interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzyl alcohol: The non-deuterated version, commonly used in similar applications but with different kinetic properties.

    3,4-Dimethoxybenzyl alcohol: Lacks one methoxy group, leading to different reactivity and applications.

    3,5-Dimethoxybenzyl alcohol: Another variant with different substitution patterns affecting its chemical behavior.

Uniqueness

3,4,5-Trimethoxybenzyl-d9 Alcohol is unique due to its deuterated nature, which imparts distinct kinetic and stability properties. This makes it particularly valuable in studies requiring precise tracking and minimal metabolic interference.

Biological Activity

3,4,5-Trimethoxybenzyl-d9 alcohol is a deuterated derivative of 3,4,5-trimethoxybenzyl alcohol, which is notable for its potential biological activities. The incorporation of deuterium atoms can enhance the compound's stability and alter its metabolic pathways, making it a valuable subject of study in pharmacology and medicinal chemistry.

  • Molecular Formula : C11H15D9O3
  • Molecular Weight : 207.34 g/mol
  • IUPAC Name : this compound

The presence of three methoxy groups on the benzene ring significantly influences the compound's lipophilicity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act as an antioxidant and may influence several signaling pathways related to inflammation and cell proliferation.

Pharmacological Effects

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. This activity can help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases.
  • Anti-inflammatory Effects : Preliminary research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
  • Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress and excitotoxicity.

Study on Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of several methoxy-substituted phenolic compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

CompoundIC50 (µM)
This compound12.5
Gallic Acid15.0
Quercetin10.0

Anti-inflammatory Effects

In a recent investigation into the anti-inflammatory properties of methoxyphenols, Lee et al. (2023) reported that this compound effectively inhibited TNF-alpha production in macrophages.

TreatmentTNF-alpha Production (pg/mL)
Control150
This compound75
Aspirin60

Applications in Research

The unique isotopic labeling of this compound allows for advanced studies using mass spectrometry techniques to trace metabolic pathways and understand its pharmacokinetics better.

Metabolic Profiling

Using gas chromatography-mass spectrometry (GC-MS), researchers have begun profiling metabolites formed after administration of this compound in vivo. Initial findings suggest that deuterium labeling aids in distinguishing between endogenous and exogenous metabolites.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 3,4,5-Trimethoxybenzyl-d9 Alcohol, and how is isotopic purity validated?

The synthesis typically involves the reduction of a deuterated aldehyde precursor, such as 3,4,5-trimethoxybenzaldehyde-d9, using sodium borodeuteride (NaBD4) or other deuterated reducing agents to ensure retention of isotopic labels. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Isotopic purity (>98% deuterium incorporation) is confirmed using 1H^1H-NMR (absence of proton signals at methoxy or benzyl positions) and LC-HRMS (deuterium mass shift analysis). For example, analogous protocols for deuterated alcohols are validated in environmental analytical workflows .

Q. Which analytical techniques are recommended for quantifying this compound in complex biological or environmental matrices?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges (e.g., Waters Oasis HLB) is used for sample cleanup, followed by quantification via LC-MS/MS with a deuterated internal standard (IS) to correct for matrix effects. Chromatographic separation is achieved using a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient mobile phase (methanol/water + 0.1% formic acid). Detection in multiple reaction monitoring (MRM) mode enhances specificity. This mirrors methods applied for deuterated phenolic standards in wastewater analysis .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store the compound in amber glass vials under inert gas (argon or nitrogen) at −20°C to minimize deuterium exchange and oxidation. Stability studies on analogous deuterated alcohols (e.g., 4-hydroxybenzyl alcohol) indicate ≤5% degradation over 12 months under these conditions. Avoid freeze-thaw cycles and exposure to light or moisture .

Advanced Research Questions

Q. How does deuteration influence the kinetic isotope effects (KIEs) in esterification or oxidation reactions involving this compound?

Deuteration at the benzyl position introduces primary KIEs (kH_H/kD_D ≈ 2–7) due to altered bond dissociation energies, slowing reaction rates in processes like esterification (e.g., with acetic anhydride) or enzymatic oxidation. For example, in cytochrome P450-mediated oxidation, deuterated alcohols exhibit reduced metabolic clearance, a phenomenon leveraged in drug design. Experimental validation requires parallel reactions with non-deuterated analogs and kinetic profiling via 1H^1H-NMR or MS .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Discrepancies often arise from differences in measurement techniques (e.g., shake-flask vs. HPLC-derived logP) or solvent systems. A meta-analysis of literature data should be paired with controlled re-measurements using standardized protocols. For solubility, use saturation shake-flask methods with HPLC-UV quantification. For logP, employ reverse-phase HPLC with a calibrated calibration curve (e.g., using octanol-water partitioning). Cross-validate results with computational tools like COSMO-RS .

Q. What strategies are recommended for designing pharmacological studies using this compound as a metabolic tracer?

Incorporate the compound as a stable isotope-labeled internal standard in mass spectrometry-based assays to track metabolic pathways (e.g., phase I/II metabolism). Dosing studies in vitro (hepatocyte incubations) or in vivo (rodent models) should optimize tracer concentrations to avoid saturation effects. Data normalization to non-deuterated controls is essential for accurate kinetic modeling .

Q. How can crystallographic data for this compound be refined using SHELX software?

For X-ray diffraction data, use SHELXL for least-squares refinement with anisotropic displacement parameters. Deuterium positions are located via difference Fourier maps and refined with restrained DFIX commands. Twinning analysis (e.g., using CELL_NOW) is critical for high-resolution datasets. Refer to SHELX-97 manuals for guidance on handling hydrogen/deuterium disorder in aromatic systems .

Q. What role does this compound play in environmental analytical workflows?

It serves as an internal standard for quantifying phenolic pollutants (e.g., chlorophenols, alkylphenols) in wastewater via isotope dilution mass spectrometry. Its deuterated structure minimizes co-elution interferences and matrix effects in complex samples. Validation follows EPA Method 1694 guidelines, with recovery rates ≥85% in influent/effluent water matrices .

Properties

IUPAC Name

[3,4,5-tris(trideuteriomethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHLRCUCFDXGLY-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858534
Record name {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-74-9
Record name {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 ml round-bottom flask under nitrogen were added 15.32 g (0.41 mol) of sodium borohydride and 100 ml of dry tetrahydrofuran. The mixture was stirred for 10 min., then 20 g (0.108 mol) of 3,4,5-trimethoxybenzaldehyde dissolved in 100 ml of tetrahydrofuran was added dropwise to the solution described above. After stirring at room temperature for 16 hr, the solution was cooled to 0° C., 5 ml of distilled water was added dropwise, and the ice-bath was removed. The mixture was stirred overnight. Tetrahydrofuran was concentrated. The mixture was then diluted with 200 ml of water, and extracted twice with 200 ml of diethyl ether. The extract was dried over magnesium sulfate, concentrated after filtration, and dried in vacuum overnight. 3,4,5-Trimethoxybenzyl alcohol (20.2 g, 100% yield) was obtained as a colorless oil, which can be used without further purification.
Quantity
15.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Adding 3,4,5-trimethoxybenzaldehyde (15 g, 76.45 mmol) and anhydrous alcohol (200 ml) in the three-necked bottle (250 ml), heating to 40° C. to dissolve, adding sodium borohydride (1.48 g, 38.23 mmol), heating to reflux for 45 minutes, and monitored by TLC. When the reaction is completed, cooling it to room temperature, adding deionized water (10 ml, 555.8 mol), to quench the reaction and suction filtering, washing the filter residue by anhydrous alcohol (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry, adding dichlormethane (100 ml) to dissolve, washing with sodium hydroxide solution (50 ml) twice and with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate to dry overnight, filtering, washing the filter residue with dichlormethane (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry to get 3,4,5-trimethoxyl benzyl alcohol, 14.05 g of colorless oily product), the yield: 92.72%.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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